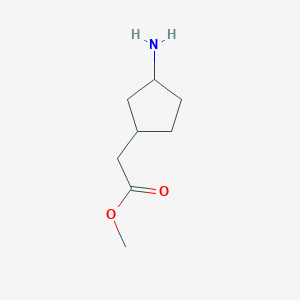
Methyl 2-(3-aminocyclopentyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-aminocyclopentyl)acetate is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclopentane, featuring an amino group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminocyclopentyl)acetate typically involves the reaction of 3-aminocyclopentanone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of the ester, forming the desired product.
Reaction Conditions:
Temperature: Room temperature to 50°C
Solvent: Anhydrous tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-aminocyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Methyl 2-(3-nitrocyclopentyl)acetate
Reduction: Methyl 2-(3-hydroxycyclopentyl)acetate
Substitution: Various N-alkyl derivatives depending on the alkyl halide used.
Applications De Recherche Scientifique
Methyl 2-(3-aminocyclopentyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-aminocyclopentyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active cyclopentylamine moiety, which can interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Methyl 2-(3-aminocyclopentyl)acetate can be compared with other similar compounds such as:
Methyl 2-(3-hydroxycyclopentyl)acetate: Differing by the presence of a hydroxy group instead of an amino group.
Ethyl 2-(3-aminocyclopentyl)acetate: Differing by the presence of an ethyl ester instead of a methyl ester.
Methyl 2-(3-aminocyclohexyl)acetate: Differing by the presence of a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: this compound is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
methyl 2-(3-aminocyclopentyl)acetate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7H,2-5,9H2,1H3 |
Clé InChI |
XRNDATUHRPFVIR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187740.png)
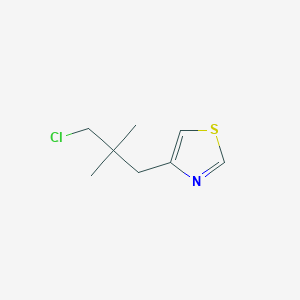
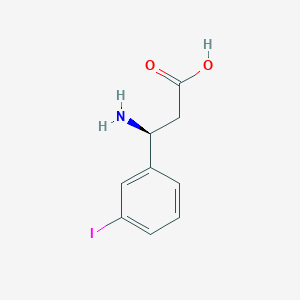

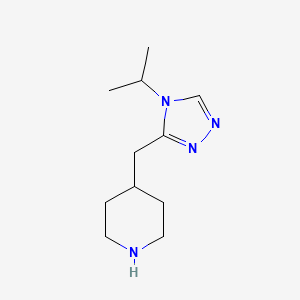
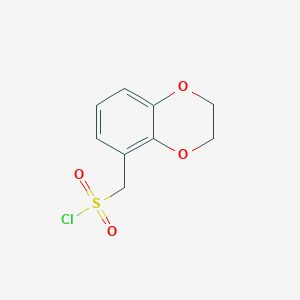

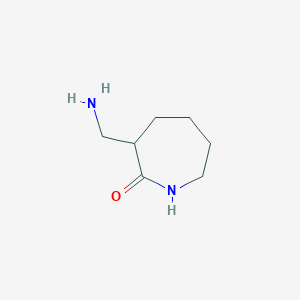
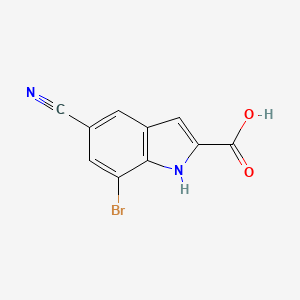
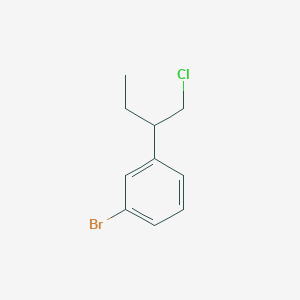
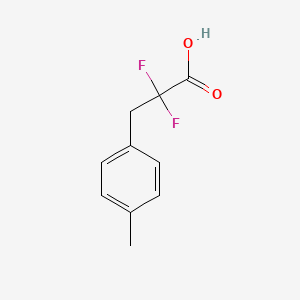
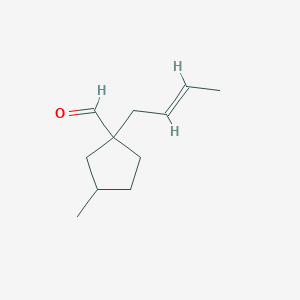
![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13187824.png)
